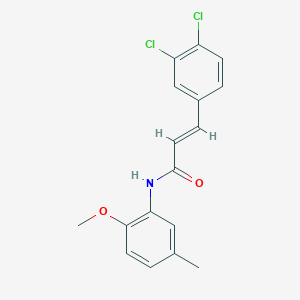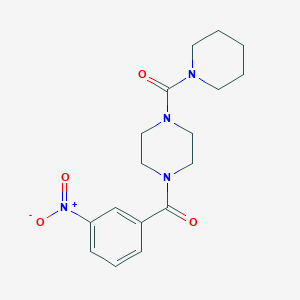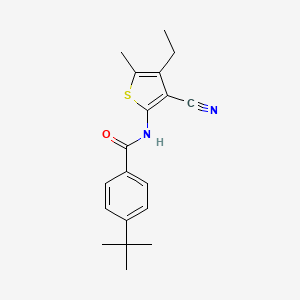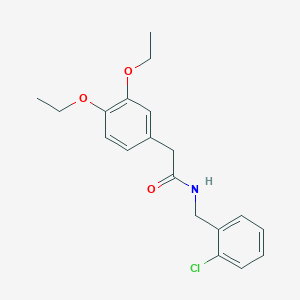![molecular formula C19H20N2O4 B5772225 5,5-dimethyl-3-[2-(3-phenoxyphenoxy)ethyl]-2,4-imidazolidinedione](/img/structure/B5772225.png)
5,5-dimethyl-3-[2-(3-phenoxyphenoxy)ethyl]-2,4-imidazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PD-81723 is a synthetic compound that belongs to the imidazolidinedione class of drugs. It was first synthesized by scientists at Pfizer in the early 1990s and has since been studied extensively for its potential therapeutic applications. PD-81723 has been found to have a wide range of pharmacological effects, including anti-inflammatory, anti-tumor, and neuroprotective properties.
Mecanismo De Acción
The exact mechanism of action of PD-81723 is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and tumor growth. PD-81723 has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. It has also been found to inhibit the activity of certain signaling pathways that are involved in tumor growth, such as the Akt/mTOR pathway.
Biochemical and physiological effects:
PD-81723 has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines and chemokines, which are involved in the immune response. PD-81723 has also been found to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. In addition, PD-81723 has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PD-81723 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. PD-81723 has also been extensively studied in vitro and in vivo, providing a wealth of data on its pharmacological effects. However, there are also some limitations to using PD-81723 in lab experiments. It is a relatively complex compound that requires specialized equipment and expertise to synthesize. In addition, the exact mechanism of action of PD-81723 is not fully understood, which can make it challenging to design experiments to study its effects.
Direcciones Futuras
There are several potential future directions for research on PD-81723. One area of interest is the development of PD-81723 as a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Another area of interest is the development of PD-81723 as a potential treatment for various types of cancer, including breast cancer and prostate cancer. In addition, there is interest in studying the neuroprotective effects of PD-81723 and its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the pharmacological effects of PD-81723 and its potential therapeutic applications.
In conclusion, PD-81723 is a synthetic compound that has been extensively studied for its potential pharmacological applications. It has been found to have anti-inflammatory, anti-tumor, and neuroprotective properties. PD-81723 has several advantages for lab experiments, including its availability and extensive data on its pharmacological effects. However, there are also some limitations to using PD-81723 in lab experiments, including its complexity and the need for specialized equipment and expertise. Future research on PD-81723 has the potential to lead to the development of new treatments for a wide range of diseases and conditions.
Métodos De Síntesis
The synthesis of PD-81723 involves several steps, including the reaction of 2-phenoxyphenol with ethylene oxide to form 2-(3-phenoxyphenoxy)ethyl alcohol. This alcohol is then reacted with 5,5-dimethyl-2,4-imidazolidinedione in the presence of a base catalyst to form PD-81723. The synthesis of PD-81723 is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
PD-81723 has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory effects and has been studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. PD-81723 has also been found to have anti-tumor effects and has been studied as a potential treatment for various types of cancer, including breast cancer and prostate cancer. In addition, PD-81723 has been found to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
5,5-dimethyl-3-[2-(3-phenoxyphenoxy)ethyl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-19(2)17(22)21(18(23)20-19)11-12-24-15-9-6-10-16(13-15)25-14-7-4-3-5-8-14/h3-10,13H,11-12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAVKMYHBCLMAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CCOC2=CC(=CC=C2)OC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2,5-dimethylphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5772150.png)


![N-[4-(acetylamino)phenyl]-4-chloro-2-fluorobenzamide](/img/structure/B5772171.png)
![3-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)-4-methylbenzoic acid](/img/structure/B5772172.png)




![3-[4-(2-methoxyphenyl)-1-piperazinyl]propanohydrazide](/img/structure/B5772214.png)
![1-phenyl-5-[(1-pyrrolidinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B5772231.png)
![5-nitro-2,4-di-1-piperidinylbenzaldehyde [4-[(3-chloro-4-methylphenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5772239.png)
![4-(5-{[2-(tert-butylamino)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzamide](/img/structure/B5772249.png)